molecular formula C6H13N2O5P B037860 PMPA (NMDA antagonist) CAS No. 113919-36-1

PMPA (NMDA antagonist)

Cat. No.: B037860
CAS No.: 113919-36-1
M. Wt: 224.15 g/mol
InChI Key: ILRBBHJXTYIHTP-UHFFFAOYSA-N
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Description

4-(Phosphonomethyl)piperazine-2-carboxylic acid is a chemical compound known for its significant role in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a phosphonomethyl group and a carboxylic acid group. It has garnered attention due to its potential therapeutic applications, particularly as an NMDA receptor antagonist.

Scientific Research Applications

4-(Phosphonomethyl)piperazine-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its role as an NMDA receptor antagonist makes it valuable in studying neurodegenerative diseases such as Alzheimer’s disease.

    Medicine: Potential therapeutic applications include the treatment of conditions involving excitotoxicity, such as cerebral ischemia.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Safety and Hazards

The safety data sheet for a similar compound, (+/-)-4-Boc-piperazine-2-carboxylic acid hydrate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

Preparation Methods

The synthesis of 4-(Phosphonomethyl)piperazine-2-carboxylic acid involves several steps, typically starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

4-(Phosphonomethyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: It can undergo substitution reactions, particularly at the piperazine ring, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The primary mechanism of action of 4-(Phosphonomethyl)piperazine-2-carboxylic acid involves its antagonistic effects on NMDA receptors. By modulating NMDA receptor activity, it helps prevent excitotoxicity, which is a major contributor to neuronal damage in neurodegenerative disorders. The molecular targets include the NMDA receptors, and the pathways involved are related to the inhibition of excitatory neurotransmission.

Comparison with Similar Compounds

4-(Phosphonomethyl)piperazine-2-carboxylic acid can be compared with other NMDA receptor antagonists, such as:

  • 2-(Phosphonomethyl)pentanedioic acid
  • 2-(Phosphonomethyl)-pentanedioic acid These compounds share similar structural features but differ in their specific substituents and overall molecular structure. The uniqueness of 4-(Phosphonomethyl)piperazine-2-carboxylic acid lies in its piperazine ring, which provides distinct chemical and biological properties .

Properties

IUPAC Name

4-(phosphonomethyl)piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N2O5P/c9-6(10)5-3-8(2-1-7-5)4-14(11,12)13/h5,7H,1-4H2,(H,9,10)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRBBHJXTYIHTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(=O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590848
Record name 4-(Phosphonomethyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113919-36-1
Record name 4-(Phosphonomethyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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